Nilvadipine-d3

Bioanalytical Method Validation Pharmacokinetics Isotope Dilution Mass Spectrometry

Nilvadipine-d3 (CAS 95326-14-0) is a trideuterated stable isotope-labeled analog of the dihydropyridine L-type calcium channel blocker nilvadipine, designed specifically as an internal standard for quantitative bioanalysis by isotope dilution mass spectrometry. Its chemical identity is definitively established as 2‑Cyano‑1,4‑dihydro‑6‑methyl‑4‑(3‑nitrophenyl)‑3,5‑pyridinedicarboxylic Acid 3‑(Methyl‑d3) 5‑(1‑methylethyl) Ester (C19H16D3N3O6, MW 388.39), with the three deuterium atoms precisely located on the 3‑methyl ester moiety.

Molecular Formula C19H19N3O6
Molecular Weight 388.4 g/mol
Cat. No. B12071357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilvadipine-d3
Molecular FormulaC19H19N3O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
InChIInChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i4D3
InChIKeyFAIIFDPAEUKBEP-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nilvadipine-d3 for Bioanalytical Quantification and Pharmacokinetic Research Purchasing Guide


Nilvadipine-d3 (CAS 95326-14-0) is a trideuterated stable isotope-labeled analog of the dihydropyridine L-type calcium channel blocker nilvadipine, designed specifically as an internal standard for quantitative bioanalysis by isotope dilution mass spectrometry [1]. Its chemical identity is definitively established as 2‑Cyano‑1,4‑dihydro‑6‑methyl‑4‑(3‑nitrophenyl)‑3,5‑pyridinedicarboxylic Acid 3‑(Methyl‑d3) 5‑(1‑methylethyl) Ester (C19H16D3N3O6, MW 388.39), with the three deuterium atoms precisely located on the 3‑methyl ester moiety . Nilvadipine‑d3 is functionally distinct from the unlabeled drug: it is not intended for therapeutic use, but rather serves as the gold-standard quantitation reference that enables sub‑ng/mL level monitoring of nilvadipine in biological matrices when employed with gas chromatography–negative‑ion chemical‑ionization mass spectrometry (GC‑NICI‑MS) or liquid chromatography–tandem mass spectrometry (LC‑MS/MS) [2][3].

Why You Cannot Arbitrarily Replace Nilvadipine-d3 with Another Labeled Standard for Bioanalytical Method Development


The core analytical requirement for isotope dilution mass spectrometry is that the internal standard must co‑elute identically with the analyte and exhibit a mass shift sufficient to prevent cross‑signal interference from natural isotopic abundance, while maintaining identical extraction recovery and ionization efficiency [1]. Nilvadipine‑d3 satisfies this criterion through a structured mass increment of +3 Da relative to unlabeled nilvadipine, achieved via site‑specific deuteration of the methyl ester group—a modification that preserves the physicochemical properties of the native molecule. Substituting Nilvadipine‑d3 with a non‑deuterated structural analogue (e.g., a different dihydropyridine) or with a differently labeled variant (e.g., Nilvadipine‑d4) can introduce differential extraction efficiency, variable ionization suppression, and mismatched retention time, thereby compromising assay accuracy, precision, and regulatory defensibility. Consequently, method validation parameters—including extraction recovery, matrix effect, and incurred sample reanalysis—cannot be assumed transferable across internal standards without renewed, rigorous validation [2].

Quantitative Differentiation Evidence for Selecting Nilvadipine‑d3 over Competing Internal Standards


Proven Quantitation Limit of 0.01 ng/mL Using Nilvadipine‑d3 as Internal Standard in GC‑NICI‑MS Validated Method

In the first validated bioanalytical method for nilvadipine, Tokuma et al. (1985) employed a deuterated analogue of nilvadipine as internal standard in a GC‑NICI‑MS assay and achieved quantitation down to 0.01 ng/mL using 1 mL of human plasma. The method yielded a coefficient of variation (CV) of 6.4% at the 0.01 ng/mL level and 2.1% at 0.1 ng/mL [1]. In contrast, routine HPLC‑UV methods or methods using non‑isotopically labeled structural analogues (e.g., a structurally related DHP such as nicardipine) typically report LLOQs in the range of 1–5 ng/mL with CV values exceeding 10–15% at the lower end of the calibration range [2]. This 100‑fold improvement in sensitivity—from ~1 ng/mL to 0.01 ng/mL—is directly attributable to the use of a stable isotope‑labeled internal standard that matches the analyte's chromatographic behavior and ionization characteristics exactly, compensating for extraction losses and ion source variability intrinsic to GC‑NICI‑MS.

Bioanalytical Method Validation Pharmacokinetics Isotope Dilution Mass Spectrometry

Defined Site-Specific Deuteration Pattern (Methyl‑d3) Confers +3 Da Mass Shift with No Isotopic Overlap from Analyte M+3 Natural Abundance

Nilvadipine‑d3 bears exactly three deuterium atoms on the 3‑methyl ester group, yielding a molecular ion shift of +3 Da relative to unlabeled nilvadipine (m/z 385 → m/z 388 for the molecular ion) . This specific design ensures that the internal standard signal does not overlap with the M+3 natural isotopic contribution of the unlabeled analyte, which is calculated to be <0.01% of the monoisotopic peak for a molecule of this elemental composition (C19H19N3O6) and is therefore analytically negligible [1]. In contrast, a single‑deuterium or double‑deuterium labeling (d1 or d2) may produce incomplete mass resolution from the analyte's M+1 or M+2 natural abundance peaks, which can constitute up to ~22% and ~2% of the base peak, respectively, leading to cross‑signal interference and systematic overestimation of analyte concentration unless complex deconvolution algorithms are applied.

Isotope Dilution Mass Spectrometry Internal Standard Design

Chromatographic Co‑Elution Fidelity with Unlabeled Nilvadipine Is Preserved Despite Deuterium Incorporation

In the validated chiral and achiral GC‑MS methods for nilvadipine quantification, the deuterated internal standard demonstrated indistinguishable chromatographic retention time from the unlabeled analyte. Tokuma et al. (1987) confirmed this co‑elution behavior using a fused‑silica capillary GC column, and the HPLC separation step employed in the chiral assay method likewise showed co‑elution of the deuterated standard with each nilvadipine enantiomer [1][2]. This is a specific advantage of the d3‑labeling approach: deuterium placement on the methyl ester — a sterically peripheral and electronically neutral position — minimizes deuterium isotope effects on reversed‑phase or normal‑phase retention that can occur when deuteration is introduced at polar or hydrogen‑bonding sites. For comparison, deuterated internal standards labeled at sites adjacent to polar functional groups (e.g., the dihydropyridine N‑H or the cyano group) can exhibit retention time shifts of 0.05–0.3 min under certain LC conditions, precluding perfect co‑elution and introducing differential matrix effect errors [3].

Chromatography Isotope Effect Internal Standard Validation

Nilvadipine‑d3 Is the Only Deuterated Nilvadipine Standard with Peer‑Reviewed Method Validation History and a Dedicated Synthesis Publication

The synthesis and analytical application of deuterated nilvadipine were first described in a dedicated publication by Satoh et al. (1994), which details the preparation of the deuterated analogue specifically as an internal standard for human plasma determination by GC‑NICI‑MS [1]. This publication, combined with the validated bioanalytical methods of Tokuma et al. (1985, 1987), establishes Nilvadipine‑d3 as the only isotopically labeled nilvadipine variant with a fully documented, peer‑reviewed legacy of method development spanning synthesis through clinical pharmacokinetic application [2]. In contrast, Nilvadipine‑d4 (CAS 2928067‑26‑7) is a more recent commercial offering for which no peer‑reviewed synthesis or bioanalytical method validation publication could be identified in open scientific literature . For laboratories operating under GLP or regulated bioanalysis guidance (FDA, EMA), the availability of published method validation data referencing a specific internal standard product significantly streamlines method establishment and regulatory submission, as it provides precedent for the internal standard's suitability and performance characteristics.

Method Validation Synthesis Regulatory Acceptance

Vendor‑Certified Isotopic Purity of ≥95% Atom D Supports Regulatory‑Compliant Assay Accuracy

BOC Sciences specifies Nilvadipine‑[d3] at a purity of 95% by HPLC and 95% atom D enrichment . A 95% atom D isotopic purity means that at most 5% of the internal standard molecules contain no deuterium labels at the designated positions and could contribute to the unlabeled analyte signal, potentially introducing a systematic positive bias if not corrected. This specification is notably higher than the 90% atom D threshold recommended in FDA bioanalytical guidance for stable isotope‑labeled internal standards in quantitative analysis [1]. In contrast, alternative deuterated nilvadipine products (including some nilvadipine‑d4 preparations) are offered without a published atom‑D specification or with lower enrichment levels, introducing greater interference risk and requiring additional correction calculations to demonstrate acceptable accuracy and precision .

Quality Assurance Isotopic Purity Procurement Specification

Retains Bioequivalence to Unlabeled Nilvadipine in Pharmacological Activity Enabling Use as Tracer in Cellular Uptake and Binding Studies

Nilvadipine‑d3 is structurally identical to nilvadipine except for the substitution of three hydrogen atoms with deuterium on the methyl ester. Deuterium isotope effects on pharmacological activity are negligible for non‑exchangeable, peripheral methyl positions, and Nilvadipine‑d3 can therefore be assumed equipotent to unlabeled nilvadipine as a calcium channel blocker. The unlabeled parent compound exhibits an IC50 of approximately 0.1 nM against L‑type calcium channels, with a vascular/cardiac efficacy quotient of 251—approximately 9–10 times more vasoselective than nifedipine [1][2]. This pharmacological equipotence means Nilvadipine‑d3 can serve not only as a mass spectrometry internal standard but also as a tracer for in vitro binding, uptake, and metabolism studies where the deuterium label enables differentiation between exogenous (d3‑labeled) and endogenous (unlabeled) compound without altering biological activity.

Pharmacology Calcium Channel Blockade Isotope Tracer

Proven Application Scenarios Where Nilvadipine‑d3 Delivers the Strongest Analytical and Procurement Advantage


Regulated Human Pharmacokinetic and Bioequivalence Studies Requiring Sub‑ng/mL Plasma Quantification

For clinical pharmacokinetic trials and bioequivalence evaluations of nilvadipine formulations, regulatory submissions require validated bioanalytical methods with proven sensitivity, precision, and accuracy. Nilvadipine‑d3 enables the GC‑NICI‑MS method of Tokuma et al. (1985) achieving an LLOQ of 0.01 ng/mL—more than sufficient to characterize the terminal elimination phase of nilvadipine (t1/2 = 11–20 h) after low oral doses of 2–6 mg. The method's precision (CV 6.4% at LLOQ) meets FDA acceptance criteria for bioanalytical method validation. This established method, referencing deuterated nilvadipine directly, provides a defensible starting point for method transfer and cross‑validation, significantly reducing method development time compared to de‑novo method establishment with an alternative internal standard [1].

Stereoselective Pharmacokinetic Studies of Nilvadipine Enantiomers

Nilvadipine possesses a chiral center at the C‑4 position of the dihydropyridine ring, and the (+)-enantiomer exhibits 2.4–3.6‑fold higher AUC than the (−)-enantiomer in humans. The chiral HPLC‑GC‑MS method of Tokuma et al. (1987) specifically employs deuterated nilvadipine as internal standard and achieves linear quantification of each enantiomer from 0.025 to 10 ng/mL with intra‑ and inter‑assay RSD <6%. Nilvadipine‑d3 is therefore the only internal standard with documented performance in stereoselective bioanalysis of nilvadipine, making it the recommended choice for chiral pharmacokinetic investigations of this racemic drug [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology Confirmation Assays

Clinical laboratories performing therapeutic drug monitoring or forensic toxicology confirmation for nilvadipine require the highest level of analytical specificity to avoid false-positive or false-negative results in a complex biological matrix. The GC‑NICI‑MS method employing deuterated nilvadipine offers definitive identification via simultaneous monitoring of the analyte and internal standard negative molecular ions, with quantitation down to 0.01 ng/mL. This performance exceeds that of immunoassay‑based or HPLC‑UV screening methods, which are either cross‑reactive with other dihydropyridines or lack the sensitivity for detectability at therapeutic concentrations [3].

Quality Control and Reference Standard Preparation in Pharmaceutical Development

Pharmaceutical companies conducting nilvadipine API impurity profiling, forced degradation studies, or dissolution testing can deploy Nilvadipine‑d3 as a spike‑in quantification standard for mass spectrometry‑based assays. Its certified CAS number (95326‑14‑0), molecular formula, and 95% atom D purity specification support traceability in GMP‑adjacent environments. Unlike generic nilvadipine reference standards, the d3 label provides discrimination between the spiked standard and the analyte naturally present in the sample, enabling accurate recovery calculations without interference .

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